5,8-Dimethylcinnolin-4(1H)-one
Description
5,8-Dimethylcinnolin-4(1H)-one is a bicyclic heteroaromatic compound featuring a cinnolinone core (a fused benzene and pyridazine ring system) substituted with methyl groups at positions 5 and 6. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its structural analogs—such as substituted cinnolinones, indolones, and quinazolinones—highlight key trends in reactivity, spectral properties, and bioactivity .
Properties
CAS No. |
106634-63-3 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5,8-dimethyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H10N2O/c1-6-3-4-7(2)10-9(6)8(13)5-11-12-10/h3-5H,1-2H3,(H,12,13) |
InChI Key |
PRVWVTTZUXPCHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)C=NNC2=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dimethylcinnolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2,5-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of a strong acid such as sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the cinnoline ring.
Industrial Production Methods: Industrial production of 5,8-Dimethylcinnolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of microwave irradiation or ionic liquids, may be employed to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5,8-Dimethylcinnolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydrocinnoline derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with Lewis acid catalysts for halogenation.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Dihydrocinnoline derivatives.
Substitution: Nitro or halogenated cinnoline derivatives.
Scientific Research Applications
5,8-Dimethylcinnolin-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including its ability to inhibit certain enzymes.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5,8-Dimethylcinnolin-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes.
Comparison with Similar Compounds
Structural and Electronic Features
Key Analogs:
- 6,6-Dimethyl-6,7-dihydro-1H-indol-4(5H)-one derivatives (e.g., compound 43 in ): These feature a partially saturated indolone core with methyl substituents. Unlike 5,8-dimethylcinnolin-4(1H)-one, the saturation reduces aromaticity, altering electronic properties and reactivity .
- 2,3-Dihydroquinazolin-4(1H)-one derivatives (–10): These possess a fused benzene and pyrimidine ring system. The absence of pyridazine rings distinguishes them from cinnolinones, affecting hydrogen-bonding capacity and solubility .
- Substituted cinnolinones (e.g., brominated analogs in ): Electron-withdrawing groups (e.g., Br, Cl) at positions 5 or 8 significantly lower electron density compared to methyl groups, influencing nucleophilic substitution kinetics and spectroscopic signatures .
Table 1: Substituent Effects on Key Properties
| Compound Class | Core Structure | Substituents | Aromaticity | Key Electronic Effects |
|---|---|---|---|---|
| 5,8-Dimethylcinnolin-4(1H)-one | Cinnolinone | 5-CH3, 8-CH3 | High | Electron-donating; increased basicity |
| 6,6-Dimethylindolone | Partially saturated | 6-CH3 | Low | Reduced conjugation; higher flexibility |
| Brominated cinnolinone | Cinnolinone | 5-Br, 8-Br | High | Electron-withdrawing; enhanced acidity |
| 2,3-Dihydroquinazolin-4(1H)-one | Quinazolinone | Varied (e.g., benzodioxole) | Moderate | Polar lactam; H-bond donor/acceptor |
Spectroscopic Characterization
NMR data from structural analogs provide insights into expected trends for 5,8-dimethylcinnolin-4(1H)-one:
Table 2: Comparative 1H NMR Chemical Shifts (δ, ppm)
- Expected shifts for 5,8-dimethylcinnolin-4(1H)-one: Methyl groups (5-CH3, 8-CH3): ~2.1–2.5 ppm (singlets, integrating to 6H). Aromatic protons: Deshielded positions adjacent to methyl groups (e.g., H-6 and H-7) would appear at ~7.5–8.0 ppm, similar to brominated analogs but less deshielded . Lactam NH: ~10.0–10.5 ppm, consistent with hydrogen-bonded protons in cinnolinones .
Biological Activity
5,8-Dimethylcinnolin-4(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
5,8-Dimethylcinnolin-4(1H)-one belongs to the class of cinnolines , characterized by a bicyclic structure with fused aromatic rings. Its molecular formula is with a molecular weight of approximately 186.21 g/mol. The presence of two methyl groups at positions 5 and 8, along with a ketone functional group at position 4, influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that 5,8-dimethylcinnolin-4(1H)-one exhibits significant antimicrobial activity . Studies have shown that compounds within the cinnoline family can interact with various biological targets, including enzymes and receptors, potentially leading to the inhibition of microbial growth.
Anticancer Potential
The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cancer cell proliferation by interacting with specific enzymes or receptors involved in tumor growth. The exact mechanisms are still under investigation, but the structural features of 5,8-dimethylcinnolin-4(1H)-one indicate that it may disrupt cellular functions or modulate enzyme activities critical for cancer cell survival .
The mechanism of action for 5,8-dimethylcinnolin-4(1H)-one is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cellular processes in pathogens or cancer cells.
- Receptor Interaction : It could bind to receptors involved in signaling pathways that regulate cell proliferation and survival.
Further studies using techniques such as molecular docking and biochemical assays are necessary to elucidate these interactions fully .
Research Findings and Case Studies
Several studies have explored the biological activity of 5,8-dimethylcinnolin-4(1H)-one:
- Anticancer Activity : In vitro studies demonstrated that derivatives of cinnoline compounds showed varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds similar to 5,8-dimethylcinnolin-4(1H)-one exhibited higher activity against breast cancer cell lines (MCF-7) compared to lung cancer cells (A549), indicating a potential for targeted therapeutic applications .
- Antimicrobial Efficacy : A study highlighted the antimicrobial effects of various cinnoline derivatives against Gram-positive and Gram-negative bacteria. The results suggested that modifications in the structure could enhance antimicrobial potency, making 5,8-dimethylcinnolin-4(1H)-one a candidate for further development in infectious disease treatment.
Data Table: Summary of Biological Activities
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